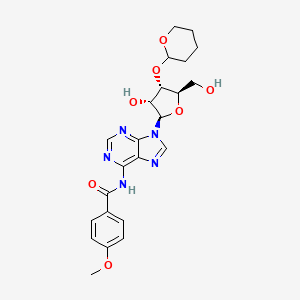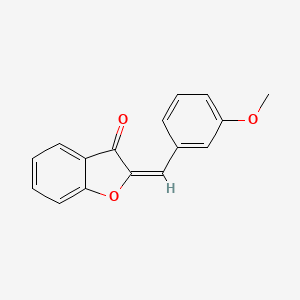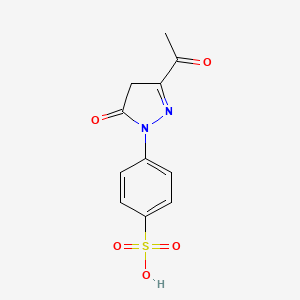
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an oxadiazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the desired product. One common method includes the Ullmann condensation reaction between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
Scientific Research Applications
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it inhibits the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell damage and death .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar in structure but with a nitro group instead of an oxadiazolone ring.
2,4-Dichlorophenyl 3-Methoxycarbonyl-4-nitrophenyl ether: Another related compound with different functional groups.
Uniqueness
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its oxadiazolone ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
75823-08-4 |
|---|---|
Molecular Formula |
C9H6Cl2N2O3 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H6Cl2N2O3/c10-5-1-2-7(6(11)3-5)15-4-8-12-13-9(14)16-8/h1-3H,4H2,(H,13,14) |
InChI Key |
MOUWLDLIYSZSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)






![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)



